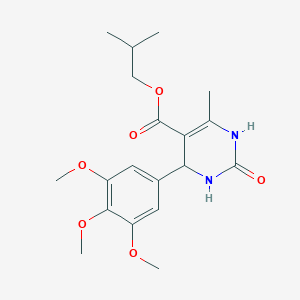

2-Methylpropyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

説明

合成方法

合成経路と反応条件

6-メチル-2-オキソ-4-(3,4,5-トリメトキシフェニル)-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸2-メチルプロピルエステルの合成は、通常、複数のステップを伴います。一般的な合成経路には、以下のステップが含まれます。

テトラヒドロピリミジン環の形成: このステップでは、適切な前駆体を酸性または塩基性条件下で環化して、テトラヒドロピリミジン環を形成します。

トリメトキシフェニル基の導入: トリメトキシフェニル基は、置換反応によって導入され、多くの場合、ハロゲン化トリメトキシベンゼン誘導体と適切な求核剤を使用します。

エステル化: カルボン酸エステル基は、エステル化反応によって導入され、通常、酸性条件下でアルコールとカルボン酸誘導体を使用します。

工業的製造方法

この化合物の工業的製造には、同様の合成経路を使用できますが、規模が大きくなります。連続式反応器の使用と反応条件の最適化により、収率と純度を向上させることができます。さらに、工業的方法では、クロマトグラフィーや結晶化などの高度な精製技術を組み込み、最終製品が要求される仕様を満たすようにすることができます。

特性

分子式 |

C19H26N2O6 |

|---|---|

分子量 |

378.4 g/mol |

IUPAC名 |

2-methylpropyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C19H26N2O6/c1-10(2)9-27-18(22)15-11(3)20-19(23)21-16(15)12-7-13(24-4)17(26-6)14(8-12)25-5/h7-8,10,16H,9H2,1-6H3,(H2,20,21,23) |

InChIキー |

PUUPZVBABQDLSU-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OCC(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.

Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a substitution reaction, often using a halogenated trimethoxybenzene derivative and a suitable nucleophile.

Esterification: The carboxylate group is introduced through an esterification reaction, typically using an alcohol and a carboxylic acid derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

化学反応の分析

科学研究への応用

6-メチル-2-オキソ-4-(3,4,5-トリメトキシフェニル)-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸2-メチルプロピルエステルは、いくつかの科学研究の応用を持っています。

化学: この化合物は、有機合成におけるビルディングブロックとして使用され、より複雑な分子の作成を可能にします。

生物学: 抗菌作用や抗癌作用などの潜在的な生物活性について研究されています。

医学: 特に癌や感染症の治療における治療薬としての可能性を探るために、研究が進められています。

工業: この化合物のユニークな構造は、医薬品や農薬の合成における貴重な中間体となっています。

科学的研究の応用

2-Methylpropyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

類似の化合物との比較

類似の化合物

6-メチル-2-オキソ-4-(3,4,5-トリメトキシフェニル)-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸2-メチルプロピルエステル: は、以下のような他のテトラヒドロピリミジン誘導体と類似性を共有しています。

独自性

6-メチル-2-オキソ-4-(3,4,5-トリメトキシフェニル)-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸2-メチルプロピルエステルの独自性は、特定の置換パターンと官能基にあり、これにより、独特の化学的および生物学的特性が与えられます。特に、トリメトキシフェニル基は、潜在的な治療的用途に貢献し、他の類似の化合物との差別化要因となっています。

類似化合物との比較

Similar Compounds

2-Methylpropyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: shares similarities with other tetrahydropyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, contributes to its potential therapeutic applications and differentiates it from other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。